molecular formula C16H18N6OS B5676833 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5676833
M. Wt: 342.4 g/mol
InChI Key: YJLBEDNKQNOQMP-UHFFFAOYSA-N
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Description

The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic molecule featuring a pyrazol-3-one core substituted with two 4,6-dimethylpyrimidinyl groups. One pyrimidinyl group is directly attached to the pyrazole ring at position 2, while the other is linked via a sulfanylmethyl (-S-CH₂-) bridge at position 3.

Pyrimidine and pyrazole heterocycles are well-documented pharmacophores in medicinal chemistry. For instance, pyrimidine derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties, while pyrazolones are known for their role in COX-2 inhibition (e.g., celecoxib) and antimicrobial activity . The sulfanylmethyl group in this compound may influence solubility, bioavailability, and electronic properties, distinguishing it from simpler analogs .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-9-5-10(2)18-15(17-9)22-14(23)7-13(21-22)8-24-16-19-11(3)6-12(4)20-16/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLBEDNKQNOQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)CSC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of 4,6-dimethylpyrimidin-2-yl derivatives, which are then subjected to further functionalization to introduce the pyrazolone core and the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that utilize pyrimidine derivatives and thiol groups. The 4,6-dimethylpyrimidine moiety plays a crucial role in the chemical reactivity and stability of the compound. The presence of the sulfanyl group enhances its nucleophilic properties, making it suitable for further chemical modifications.

Key Properties

  • Molecular Formula : C₁₃H₁₈N₄OS
  • Molecular Weight : 286.37 g/mol
  • Solubility : Soluble in polar solvents like DMSO and methanol.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine and pyrazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Some studies have reported that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Drug Development

The unique combination of pyrimidine and pyrazole structures in this compound provides a scaffold for drug development. Researchers are exploring its use as a lead compound for synthesizing new pharmaceuticals targeting specific diseases, particularly those associated with metabolic disorders and cancer .

Enzyme Inhibition

Compounds with similar structures have been identified as effective inhibitors of certain enzymes, such as dihydrofolate reductase (DHFR). This mechanism is crucial in the treatment of bacterial infections and cancer therapies .

Synthesis and Testing of Derivatives

A study focused on synthesizing various derivatives of this compound to evaluate their biological activity against specific bacterial strains. The results indicated that certain modifications enhanced antimicrobial efficacy significantly compared to the parent compound .

Derivative Antimicrobial Activity (Zone of Inhibition) Comments
Parent Compound15 mmModerate activity
Derivative A25 mmEnhanced activity
Derivative B30 mmStrong activity

Clinical Trials

Another study investigated the pharmacokinetics and safety profile of a derivative based on this compound in preclinical models. The findings suggested favorable absorption characteristics and low toxicity levels, indicating potential for further clinical development .

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Pyrimidinyl-Pyrazol-3-one Derivatives

  • 2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one () Molecular Formula: C₁₀H₁₂N₄O Molecular Weight: 204.23 g/mol Key Differences: Lacks the sulfanylmethyl-linked pyrimidinyl group. The methyl substituent at position 5 reduces steric bulk and electronic complexity compared to the target compound.
  • 1-(4,6-Dimethylpyrimidin-2-yl)-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols ()

    • Molecular Formula : Varies with aryl/heteroaryl substituents.
    • Bioactivity : Exhibited antibacterial activity against Staphylococcus aureus (MIC: 12.5–25 μg/mL) and antifungal activity against Candida albicans (MIC: 25–50 μg/mL). The bipyrazole scaffold with pyrimidinyl groups enhances planar rigidity, favoring target engagement .

Sulfur-Containing Analogues

  • 5-{1-Acetyl-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-6-hydroxy-1,3-dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one () Molecular Formula: C₂₃H₂₇N₅O₅S₂ Molecular Weight: 541.62 g/mol Key Differences: Contains a sulfanylidene (C=S) group instead of a sulfanylmethyl bridge.

Physicochemical and Bioactivity Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Reported Bioactivity
Target Compound 408.47 2.8 Dual pyrimidinyl, sulfanylmethyl Hypothetical: Antimicrobial (analog-based)
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-pyrazol-3-one () 204.23 1.2 Single pyrimidinyl, methyl Not reported
Bipyrazole derivatives () 300–400 2.5–3.5 Bipyrazole, pyrimidinyl Antibacterial (MIC: 12.5–50 μg/mL)
Sulfanylidene derivative () 541.62 4.1 Sulfanylidene, acetyl, isopropylphenyl Not reported

Notes:

  • The target compound’s higher molecular weight and moderate LogP (2.8) suggest balanced solubility and membrane permeability.
  • Sulfur-containing groups (sulfanylmethyl/sulfanylidene) may enhance redox activity or metal chelation, influencing antimicrobial or catalytic properties .

Research Findings and Hypotheses

  • Antimicrobial Potential: Analogues like those in suggest the target compound may inhibit bacterial enoyl-ACP reductase or fungal cytochrome P450, though experimental validation is needed .
  • Structure-Activity Relationship (SAR) : The sulfanylmethyl group’s electron-withdrawing effects could modulate the pyrazol-3-one ring’s acidity, impacting binding to biological targets .

Biological Activity

The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative featuring pyrimidine and sulfanyl moieties. Its structural complexity suggests potential for diverse biological activities. This article explores its biological activity based on recent research findings, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Chemical Structure

The chemical structure of the compound can be outlined as follows:

  • Molecular Formula : C₁₄H₁₈N₄OS
  • Molecular Weight : 302.39 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

  • Antibacterial : Studies have shown that compounds with similar pyrazole structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antifungal : The compound demonstrated promising antifungal activity against strains such as Candida albicans .

Anticancer Activity

Pyrazoles are recognized for their anticancer potential. The compound's structure suggests it may interact with critical cellular pathways involved in cancer proliferation:

  • Mechanism of Action : It may induce apoptosis in cancer cells by affecting cyclin-dependent kinases (CDKs) and other cell cycle regulators .
  • Case Studies : In vitro studies have reported that related pyrazole compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values indicating effective concentration levels .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses is another area of interest:

  • Inflammatory Pathways : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Antiviral Activity

Emerging studies suggest potential antiviral properties:

  • Mechanism : Certain derivatives have shown effectiveness against viral infections by disrupting viral replication processes .
  • Influenza Virus Studies : Specific analogs have been tested against the H1N1 influenza virus, demonstrating moderate activity with favorable selectivity indices compared to standard antiviral agents like rimantadine .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli, C. albicans
AnticancerInduces apoptosis in MCF-7 and HeLa cells
Anti-inflammatoryReduces pro-inflammatory cytokine production
AntiviralModerate activity against H1N1 influenza virus

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Characterization : A study synthesized thiosulfoesters from 4,6-dimethylpyrimidine derivatives and assessed their biological properties through molecular docking studies, revealing interactions with drug targets essential for bacterial survival .
  • In Vitro Studies : In vitro assays demonstrated that related pyrazole compounds inhibited cell proliferation in various cancer cell lines while showing low toxicity to normal cells .
  • Mechanistic Insights : Computational studies provided insights into the quantitative structure–activity relationship (QSAR), helping to elucidate how structural modifications influence biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can its purity be optimized during synthesis?

  • Methodological Answer : The compound is synthesized via condensation reactions involving hydrazine derivatives and pyrimidine-based precursors. For example, intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione are generated through acid-catalyzed rearrangement of hydrazine derivatives . Purity optimization involves:

  • Recrystallization : Use ethanol/DMF (1:1) mixtures for high-yield purification .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients to isolate intermediates.
  • Analytical Validation : Confirm purity via melting point analysis and HPLC (≥95% purity threshold).

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on pyrazole and pyrimidine proton signals (e.g., pyrazole C=O at δ 160-165 ppm; pyrimidine methyl groups at δ 2.2-2.5 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S–C (650–750 cm⁻¹) stretches .
  • Mass Spectrometry : Monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrimidine-sulfanyl linkages .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., hydrazine condensation or sulfanyl group incorporation) be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps (e.g., acid-catalyzed rearrangement) .
  • Computational Modeling : DFT calculations to map transition states and validate proposed mechanisms (e.g., nucleophilic substitution at the sulfanyl-methyl position) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. antifungal efficacy)?

  • Methodological Answer :

  • Standardized Assays : Replicate activity tests using CLSI/M07-A11 (bacteria) and CLSI/M27-A3 (fungi) protocols to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on pyrimidine rings) using a library of analogs .
  • Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess compound penetration in Gram-negative vs. Gram-positive bacteria .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Metabolite Identification : Use liver microsomes or S9 fractions to identify phase I/II metabolites (e.g., sulfoxide or glucuronide derivatives) .
  • Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition thresholds .

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